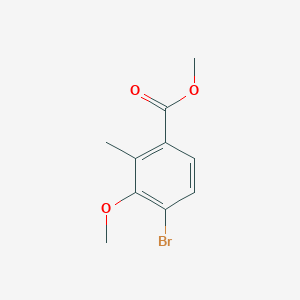

Methyl 4-bromo-3-methoxy-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-methoxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-7(10(12)14-3)4-5-8(11)9(6)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPPRTUMXZNOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901203751 | |

| Record name | Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149388-20-4 | |

| Record name | Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149388-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Side-Chain Bromination of Methyl 4-methyl-3-methoxybenzoate

Overview:

The most common and well-documented method for preparing methyl 4-bromo-3-methoxy-2-methylbenzoate involves the bromination of the methyl group at the 4-position of methyl 4-methyl-3-methoxybenzoate. This is typically achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.

-

- Methyl 4-methyl-3-methoxybenzoate (starting material)

- N-bromosuccinimide (NBS) or bromine

- Solvents such as carbon tetrachloride (historically), chlorobenzene, or ethyl acetate

-

- Photochemical initiation using UV light

- Temperature control typically at 0 to 5°C

- Reaction times around 4 hours

Solvent Considerations:

Carbon tetrachloride, although effective, is toxic and restricted industrially. Safer alternatives such as chlorobenzene and ethyl acetate have been successfully employed without compromising yield.Yields:

Yields range from 64% to 95%, depending on the solvent and exact conditions.Purification:

The reaction mixture is typically extracted with water to remove succinimide byproduct, dried over sodium sulfate, filtered, and concentrated under reduced pressure. Crystallization from solvents such as n-heptane/ethyl acetate yields pure product.

Representative Experimental Data:

| Example | Starting Material (g, mol) | NBS (g, mol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Form | Melting Point (°C) |

|---|---|---|---|---|---|---|---|---|

| 1 | 18.02 g (0.1 mol) | 18.68 g (0.105 mol) | Ethyl acetate | 0–5 | 4 | 95 | Colorless crystals | 90 |

| 2 | 18.02 g (0.1 mol) | 18.68 g (0.105 mol) | Chlorobenzene | 0–5 | 4 | 90 | Colorless crystals | 90 |

Source: Patent CA2184034A1 (1996)

Alternative Multi-Step Synthesis via 4-Bromoacetyl-2-methylbenzoic Acid Methyl Ester

Overview:

An alternative synthetic route involves preparing a related intermediate, methyl 4-bromoacetyl-2-methylbenzoate, through a multi-step process starting from 4-bromo-2-methylbenzoic acid. This method is less direct but useful for specific functionalization needs.

Step 1: Esterification

4-Bromo-2-methylbenzoic acid is esterified with methanol under sulfuric acid catalysis to form the methyl ester intermediate.Step 2: Palladium-Catalyzed Vinylation

The methyl ester intermediate undergoes palladium-catalyzed coupling with potassium vinylfluoroborate or vinylboric acid, yielding a vinyl-substituted intermediate.Step 3: Bromination

The vinyl intermediate is brominated using N-bromosuccinimide in a tetrahydrofuran/water mixture at 80°C for 8 hours to give the target brominated ketone ester.

Reaction Workup:

After completion, the reaction mixture is extracted with ethyl acetate, washed with water and saturated saline, dried over magnesium sulfate, filtered, and concentrated. The crude product is crystallized to yield the pure compound.

| Step | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Esterification | Methanol, H2SO4 catalyst | Not specified | Methyl ester intermediate |

| Palladium-catalyzed coupling | Pd catalyst, 110°C, 4 h | 92 | Vinyl-substituted intermediate (oil) |

| Bromination | NBS, THF/H2O, 80°C, 8 h | 74 | Crystalline methyl 4-bromoacetyl-2-methylbenzoate |

Source: Patent CN109553532B (2018)

Comparative Analysis of Preparation Methods

| Feature | Side-Chain Bromination (NBS) | Multi-Step Esterification & Bromination |

|---|---|---|

| Starting Material | Methyl 4-methyl-3-methoxybenzoate | 4-Bromo-2-methylbenzoic acid |

| Brominating Agent | N-bromosuccinimide (NBS) | N-bromosuccinimide (NBS) |

| Solvent | Ethyl acetate, chlorobenzene | Tetrahydrofuran/water |

| Reaction Conditions | UV light, 0–5°C, 4 h | Heating at 80–110°C, 4–8 h |

| Yield | 90–95% | 74–92% (overall for steps) |

| Product Purity | High, crystallized | High, crystallized |

| Industrial Suitability | Safer solvents replacing toxic CCl4 | More complex, multi-step |

Summary of Research Findings

The photochemical bromination of methyl 4-methyl-3-methoxybenzoate with NBS in non-toxic solvents such as ethyl acetate or chlorobenzene is the most efficient and industrially viable method for synthesizing this compound, yielding up to 95% pure product.

The avoidance of carbon tetrachloride as a solvent addresses environmental and safety concerns, making the process more sustainable.

Alternative synthetic routes involving esterification, palladium-catalyzed coupling, and bromination provide access to related brominated benzoate derivatives but are more complex and less direct.

Purification typically involves extraction, drying, filtration, and recrystallization, resulting in crystalline products with consistent melting points (~90°C), indicating high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Products include various substituted benzoates depending on the nucleophile used.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-methoxy-2-methylbenzoate is utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the construction of various derivatives that are essential for further chemical transformations.

This compound has been investigated for its potential biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to known microtubule-targeting agents. This activity is indicative of its potential application in cancer therapeutics.

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic applicability in central nervous system disorders.

Medicinal Chemistry

The compound is under investigation for its potential use in drug development. Its structural characteristics allow it to interact with various biological targets, making it relevant for pharmaceutical research. Studies often focus on its interactions with enzymes or receptors that are critical for drug action or toxicity assessments.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. One study reported that this compound disrupts tubulin polymerization, similar to established chemotherapeutic agents, thereby inhibiting cell proliferation effectively.

Neuroprotective Potential

A study investigating the neuroprotective effects of this compound found that it could mitigate oxidative stress-induced neuronal damage in vitro. This property suggests its potential utility in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methoxy-2-methylbenzoate involves its reactivity with various chemical reagents. The bromine atom, methoxy group, and ester functionality contribute to its chemical behavior. The compound can participate in electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and other transformations, depending on the conditions and reagents used.

Comparison with Similar Compounds

(a) Halogen and Substituent Position Variations

- Methyl 4-bromo-2-hydroxy-6-methylbenzoate (): Replaces the 3-methoxy and 2-methyl groups of the target compound with a hydroxyl (-OH) at position 2 and a methyl group at position 6.

- Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate (): Substitutes the 4-bromo and 3-methoxy groups with a 5-bromo and 4-benzyloxy group. The benzyloxy group adds steric bulk, which may reduce reactivity in nucleophilic aromatic substitutions compared to the target compound.

(b) Functional Group Additions

(c) Non-Ester Derivatives

- Benzyl 4-bromophenyl ketone (): Replaces the ester group with a benzyl ketone, altering electronic properties and reactivity. Ketones are more electrophilic than esters, making this compound susceptible to nucleophilic additions.

Research Findings and Limitations

Physicochemical Properties

While the provided evidence lacks explicit data on melting points, boiling points, or solubility for the target compound, inferences can be drawn:

- The presence of a methoxy group (-OCH₃) and bromine atom in the target compound likely reduces water solubility compared to hydroxyl-containing analogs like Methyl 4-bromo-2-hydroxy-6-methylbenzoate ().

- Bulky substituents (e.g., benzyloxy in ) may lower volatility compared to smaller groups like methyl or methoxy.

Gaps in Data

- No evidence directly addresses the target compound’s stability, toxicity, or synthetic routes.

- Comparative reactivity studies (e.g., hydrolysis rates, catalytic efficiency) are absent in the provided sources.

Biological Activity

Methyl 4-bromo-3-methoxy-2-methylbenzoate, a benzoate ester with the molecular formula C10H11BrO3, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. The specific arrangement of these functional groups influences its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves bromination of methyl 4-methyl-3-methoxybenzoate using either bromine or N-bromosuccinimide. This reaction can yield the desired product with a high efficiency of 64% to 95% .

Common Synthetic Routes:

- Bromination Method : Utilizes bromine or N-bromosuccinimide as the brominating agent.

- Solvent-Free Reactions : Emerging methods focus on minimizing the use of toxic solvents, enhancing safety and environmental sustainability .

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly as a potential therapeutic agent. Its interactions with biological targets are crucial for understanding its efficacy and safety profiles.

Inhibition Studies

In vitro studies have shown that this compound can act as a weak competitive inhibitor against specific enzymes. For instance, it has been evaluated for its inhibitory effects on O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis . Compounds with similar structures have demonstrated low micromolar inhibitory activity against various biological targets, indicating potential for further development in drug discovery.

Case Studies

- Anticancer Activity : this compound has been investigated for its effects on cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving tubulin polymerization disruption, similar to known microtubule-targeting agents .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic applicability in central nervous system disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | Moderate inhibitor of COX enzymes |

| Methyl 5-bromo-4-hydroxy-3-methoxybenzoate | C10H11BrO4 | Antimicrobial and anti-inflammatory |

| Methyl 4-bromo-3,5-dimethoxybenzoate | C11H13BrO5 | Cytotoxic effects on cancer cell lines |

This table illustrates how variations in substituents can lead to different biological activities, highlighting the importance of structural modifications in drug design.

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-3-methoxy-2-methylbenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves esterification and halogenation steps. A common approach is the bromination of a pre-functionalized benzoic acid derivative. For example, methyl 3-methoxy-2-methylbenzoate can undergo electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent like dichloromethane or acetic acid. Reaction temperature (0–25°C) and stoichiometric control are critical to avoid over-bromination . Key Considerations:

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Expect signals for the methoxy group (~δ 3.8–3.9 ppm, singlet), methyl ester (~δ 3.9 ppm, singlet), and aromatic protons. The bromine substituent deshields adjacent protons, causing splitting patterns (e.g., a doublet for H-5 at δ ~7.2 ppm) .

- ¹³C NMR: The carbonyl carbon of the ester appears at ~δ 167–170 ppm. Bromine-induced deshielding shifts the C-4 carbon to ~δ 120–125 ppm .

- IR: Strong ester C=O stretch at ~1720 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Data Comparison:

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-Bromo | 7.2 (d, J=8 Hz) | 120–125 |

| 3-Methoxy | 3.85 (s) | 56–60 |

| 2-Methyl | 2.5 (s) | 20–22 |

| References: . |

Advanced Research Questions

Q. How do competing substituent effects (e.g., methoxy vs. methyl groups) influence regioselectivity during bromination?

Methodological Answer: The methoxy group is a strong ortho/para-directing substituent, while the methyl group is weakly activating. Computational modeling (e.g., DFT calculations) can predict the dominant bromination site. Experimental studies show that steric hindrance from the 2-methyl group often directs bromination to the 4-position (para to methoxy). Competing pathways may yield minor 5-bromo isomers, detectable via HPLC or GC-MS . Contradiction Analysis:

Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 provides unambiguous structural confirmation. If spectral data (e.g., NOESY NMR) conflict with crystallographic results, consider:

- Dynamic Effects: Rotational flexibility of the methoxy or ester groups may alter solution-phase NMR signals compared to solid-state XRD .

- Polymorphism: Different crystal packing arrangements (e.g., monoclinic vs. orthorhombic) can affect bond angles but not connectivity .

Case Study:

A 2023 study resolved a 0.2 Å discrepancy in C-Br bond lengths between XRD and DFT by attributing it to crystal lattice constraints .

Q. How can this compound serve as a precursor in pharmaceutical intermediates?

Methodological Answer: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). For example:

- Anticancer Agents: Palladium-catalyzed coupling with pyridyl boronic acids generates heterobiaryl motifs with kinase inhibitory activity .

- Antimicrobials: Replacement of Br with thiols or amines enhances membrane permeability in Gram-negative bacteria .

Optimization Challenges: - Steric Effects: The 2-methyl group may hinder coupling; use bulky ligands (e.g., XPhos) to accelerate oxidative addition .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent environmental release .

- Waste Disposal: Halogenated waste must be segregated and incinerated in approved facilities .

Data Contradiction and Resolution Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.